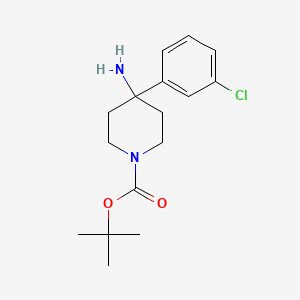

Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate

Description

tert-Butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-chlorophenyl-substituted amino group at the 4-position of the piperidine ring. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its Boc group enhances stability during synthetic processes, while the 3-chlorophenyl moiety may influence electronic and steric properties, impacting binding interactions in biological systems .

Properties

IUPAC Name |

tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-9-7-16(18,8-10-19)12-5-4-6-13(17)11-12/h4-6,11H,7-10,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSQMSLYJIKODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the piperidine ring with a chlorobenzene derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Amination: The amino group is introduced through a reductive amination reaction. This involves reacting the chlorophenyl-substituted piperidine with an amine source such as ammonia or an amine derivative in the presence of a reducing agent like sodium cyanoborohydride.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group or further reducing the piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, and amines are used under basic or neutral conditions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Dechlorinated phenyl derivatives and reduced piperidine rings.

Substitution: Hydroxyl, alkoxy, and amino-substituted derivatives.

Scientific Research Applications

Role in PROTAC Development

One of the notable applications of Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate is its use as a linker in Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The compound's structural features allow it to effectively bind to both the target protein and an E3 ubiquitin ligase, facilitating the selective degradation of disease-related proteins.

Impact on Cancer Therapy

The incorporation of this compound into PROTACs has shown promise in enhancing the efficacy of targeted cancer therapies. By enabling the degradation of oncogenic proteins, these therapeutic strategies can potentially overcome resistance mechanisms commonly encountered in cancer treatment.

Synthesis of Therapeutically Relevant Compounds

This compound serves as a building block for synthesizing various piperidine derivatives . The presence of multiple functional groups, including the cyano group in related compounds, allows for further chemical modifications. These derivatives can exhibit diverse biological activities, making them candidates for drug development.

Case Study: Niraparib Synthesis

The compound has been referenced in multi-step synthesis processes for other therapeutic agents, such as Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment. The ability to modify the piperidine structure facilitates the creation of compounds with improved pharmacological profiles.

Chemical Properties and Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key reactions often include:

- Deprotection Reactions : Utilizing trifluoroacetic acid to remove protecting groups from intermediates.

- Coupling Reactions : Employing coupling agents like HBTU to facilitate the formation of amide bonds with other functionalized compounds.

These methods ensure high yields and purity levels essential for pharmaceutical applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The amino group and the chlorophenyl group play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Molecular weight calculated based on formula C₁₆H₂₁ClN₂O₂.

Electronic and Steric Effects

- Chlorine vs. In contrast, the 3-methoxyphenyl analog (CAS 1774905-33-7) has an electron-donating methoxy group, which may improve solubility but reduce electrophilicity.

- Trifluoromethyl vs.

Biological Activity

Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate, a compound derived from piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a piperidine ring substituted with a tert-butyl group and a 3-chlorophenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and inflammatory pathways. It is hypothesized that the piperidine structure allows it to act as an antagonist or modulator at neurotransmitter receptors, similar to other compounds within this class.

Pharmacological Effects

- Anti-inflammatory Activity :

- Neuropharmacological Effects :

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar piperidine derivatives highlight the importance of substituent groups on the phenyl ring. For instance, the presence of halogen atoms (like chlorine) has been shown to enhance binding affinity and biological activity compared to non-halogenated analogs .

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increased potency against inflammatory markers |

| Fluorine | Enhanced CNS penetration and receptor affinity |

Case Study 1: Anti-inflammatory Properties

In a recent study, compounds structurally related to this compound were tested for their ability to inhibit IL-1β release in human macrophages. The results demonstrated that certain derivatives could reduce IL-1β levels by approximately 35%, indicating significant anti-inflammatory potential .

Case Study 2: Neuropharmacological Screening

A series of piperidine derivatives were evaluated for their effects on serotonin uptake inhibition. The presence of the tert-butyl and chlorophenyl groups was correlated with increased inhibition rates compared to simpler structures, suggesting that these modifications enhance neuropharmacological efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate?

The synthesis typically involves:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaOH/THF) .

- Amination and aryl substitution : Reacting 4-(3-chlorophenyl)piperidine with ammonia or an amine source under catalytic hydrogenation or nucleophilic substitution conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. Key Considerations :

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of analytical techniques:

- NMR : Confirm the Boc group (¹H NMR: δ 1.4 ppm, singlet for tert-butyl; 13C NMR: ~155 ppm for carbonyl). The 3-chlorophenyl group shows aromatic signals at δ 7.2–7.5 ppm .

- Mass Spectrometry (MS) : ESI-MS should display [M+H]⁺ at m/z 325.3 (calculated for C₁₆H₂₂ClN₂O₂).

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Note : Cross-validate with IR spectroscopy (C=O stretch ~1680 cm⁻¹) .

Q. What safety protocols are critical during handling and storage?

Q. Contradictions in Safety Data :

- Some SDS lack acute toxicity data; assume Category 4 hazards (oral, dermal, inhalation) and implement worst-case precautions .

Advanced Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Dynamic Effects : Rotameric equilibria in the piperidine ring may cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning .

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Example : Aromatic proton signals may split due to restricted rotation of the 3-chlorophenyl group.

Q. What strategies optimize Boc deprotection without degrading the piperidine core?

- Acidic Conditions : Use TFA (trifluoroacetic acid) in dichloromethane (2–4 h, 0°C to RT) .

- Alternative Deprotection : HCl/dioxane (4 M, 2 h) minimizes side reactions compared to harsher acids like H₂SO₄ .

- Monitoring : Track deprotection via loss of Boc ¹H NMR signal and emergence of amine protons (δ 1.5–2.5 ppm) .

Caution : Overexposure to acid may cleave the 3-chlorophenyl group or cause ring-opening .

Q. How does the 3-chlorophenyl substituent influence biological activity in preliminary assays?

- Target Binding : The chloro group enhances lipophilicity, potentially improving membrane permeability in cell-based assays .

- SAR Studies : Compare with analogs (e.g., 3-fluorophenyl or unsubstituted phenyl) to assess halogen-specific interactions with enzymes/receptors .

- In Vitro Testing : Screen against kinase panels or GPCRs using fluorescence polarization or SPR (surface plasmon resonance) .

Data Gap : Limited ecotoxicological data—assume aquatic toxicity and follow OECD 201/202 guidelines for disposal .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- DFT Calculations : Model transition states for reactions (e.g., SN2 at the piperidine nitrogen) using Gaussian or ORCA software .

- MD Simulations : Assess solvation effects on Boc group stability in aqueous buffers (AMBER or GROMACS) .

- pKa Prediction : Tools like MarvinSketch estimate amine basicity (predicted pKa ~8.5), critical for protonation-dependent reactivity .

Q. How can researchers address discrepancies in reported synthetic yields?

- Parameter Screening : Use DoE (Design of Experiments) to optimize catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity, and reaction time .

- Byproduct Analysis : LC-MS to identify dimers or oxidation byproducts (e.g., tert-butyl alcohol from Boc cleavage) .

- Reproducibility : Cross-validate with alternative routes (e.g., Grignard addition to pre-functionalized piperidines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.